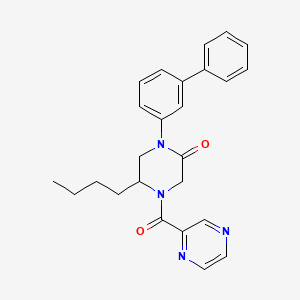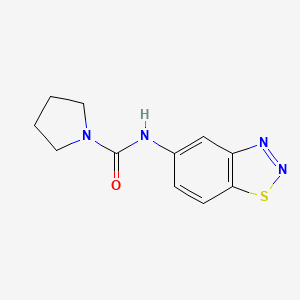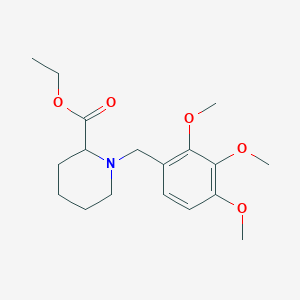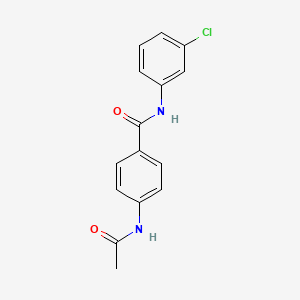
1-(3-biphenylyl)-5-butyl-4-(2-pyrazinylcarbonyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-biphenylyl)-5-butyl-4-(2-pyrazinylcarbonyl)-2-piperazinone is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.20557608 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibition Applications
One study describes novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, highlighting their significant antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, S. mutans, MRSA, and VRE. The compound 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine showed exceptional inhibitory activities, even surpassing the reference drug Ciprofloxacin in biofilm inhibition tests (Mekky & Sanad, 2020).
Chemical Synthesis and Structural Applications
Another study provided insights into straightforward methods for accessing a variety of chemical structures, including pyrazines, piperazinones, and quinoxalines, through reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines under different conditions. This work contributes to the development of novel chemical entities with potential applications in drug discovery and material science (Aparicio et al., 2006).
Antimycobacterial Activity
Research on N-Arylpiperazines containing an ethane-1,2-diyl connecting chain has revealed promising antimycobacterial properties against various Mycobacterium strains. These compounds demonstrated significant in vitro activity, with one specific chloride showing the most promise against M. tuberculosis. Furthermore, these compounds exhibited low toxicity against human cell lines, indicating their potential as safe therapeutic agents (Goněc et al., 2017).
Genotoxicity Assessment
A study on 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a novel 5-HT2C receptor agonist, addressed its genotoxicity potential, illustrating the importance of metabolic activation in evaluating the safety of new chemical entities. This research provides valuable insights into the mechanisms of mutagenicity and the importance of comprehensive toxicological assessment in drug development (Kalgutkar et al., 2007).
Propriétés
IUPAC Name |
5-butyl-1-(3-phenylphenyl)-4-(pyrazine-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-2-3-11-22-17-28(21-12-7-10-20(15-21)19-8-5-4-6-9-19)24(30)18-29(22)25(31)23-16-26-13-14-27-23/h4-10,12-16,22H,2-3,11,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJVDXPNQVCAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=NC=CN=C2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)
![3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)
![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)

![(1R,9S)-11-(2-methylthieno[3,2-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5517346.png)
![9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517354.png)



![6-{[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5517379.png)

![ethyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5517393.png)
![3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5517397.png)
![4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5517408.png)
